molecular formula C12H12O4 B15365707 4-(2-Acetylphenyl)-4-oxobutanoic acid CAS No. 1188265-91-9

4-(2-Acetylphenyl)-4-oxobutanoic acid

Cat. No.: B15365707
CAS No.: 1188265-91-9
M. Wt: 220.22 g/mol
InChI Key: LKHKRGOIHDTFHV-UHFFFAOYSA-N
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Description

4-(2-Acetylphenyl)-4-oxobutanoic acid is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes a phenyl ring substituted with an acetyl group and a butanoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Acetylphenyl)-4-oxobutanoic acid typically involves the following steps:

  • Friedel-Crafts Acylation: The reaction of benzene with acetyl chloride in the presence of an aluminum chloride catalyst to form 2-acetylbenzene.

  • Knoevenagel Condensation: The 2-acetylbenzene is then reacted with malonic acid in the presence of a base (e.g., pyridine) to form the desired compound.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and reduce by-products. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Acetylphenyl)-4-oxobutanoic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives such as this compound derivatives.

  • Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

  • Substitution: Substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Derivatives with increased oxidation states.

  • Reduction Products: Alcohols or amines.

  • Substitution Products: Compounds with different functional groups.

Scientific Research Applications

4-(2-Acetylphenyl)-4-oxobutanoic acid has diverse applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound can be used in biochemical studies to understand metabolic pathways and enzyme activities.

  • Industry: It is utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

4-(2-Acetylphenyl)-4-oxobutanoic acid is similar to other compounds such as 2-acetylbenzoic acid and 4-oxobutanoic acid. its unique structure and functional groups make it distinct in terms of reactivity and applications. The presence of the acetyl group and the butanoic acid moiety contribute to its unique properties and uses.

Comparison with Similar Compounds

  • 2-Acetylbenzoic acid

  • 4-oxobutanoic acid

  • 2-Acetylphenylboronic acid

Properties

CAS No.

1188265-91-9

Molecular Formula

C12H12O4

Molecular Weight

220.22 g/mol

IUPAC Name

4-(2-acetylphenyl)-4-oxobutanoic acid

InChI

InChI=1S/C12H12O4/c1-8(13)9-4-2-3-5-10(9)11(14)6-7-12(15)16/h2-5H,6-7H2,1H3,(H,15,16)

InChI Key

LKHKRGOIHDTFHV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC=C1C(=O)CCC(=O)O

Origin of Product

United States

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